3,4-Dihydroxy-5-methylpyridin-2(1H)-one

Physicochemical profiling Drug-likeness Hydroxypyridinone chelators

Hydroxypyridinone researchers often face inconsistent Fe(III) binding data when using mono-hydroxy 4(1H)-one standards. This 3,4-dihydroxy-2(1H)-one chemotype solves that gap with a unique catechol-like coordination geometry and three H-bond donors (XLogP3-AA = -0.7), enabling distinct redox modulation studies unattainable with deferiprone. - Serves as a structural surrogate reference standard for cis-3,4-dihydrodiol metabolite identification via HPLC/MS/MS/NMR - Provides a calibration point for PAMPA/Caco-2 permeability assays sensitive to incremental HBD count - Available in 10-100 mg standard packs with bulk custom synthesis on request; in stock for immediate dispatch

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 95508-57-9
Cat. No. B14353931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-5-methylpyridin-2(1H)-one
CAS95508-57-9
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)C(=C1O)O
InChIInChI=1S/C6H7NO3/c1-3-2-7-6(10)5(9)4(3)8/h2,9H,1H3,(H2,7,8,10)
InChIKeyFYAGLPZMTMNZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxy-5-methylpyridin-2(1H)-one: Identity & Physicochemical Baseline


3,4-Dihydroxy-5-methylpyridin-2(1H)-one (CAS 95508-57-9) is a heterocyclic organic compound belonging to the dihydroxypyridinone subclass. Its core structure features a pyridin-2(1H)-one ring bearing hydroxyl substituents at positions 3 and 4 and a methyl group at position 5 [1]. This substitution pattern distinguishes it from the clinically dominant 3-hydroxy-4(1H)-pyridinones (e.g., deferiprone) and places it among the less-explored 3,4-dihydroxy-2(1H)-pyridinone chemotype that has been investigated primarily for iron-chelation and redox-modulating applications [2]. The compound's three hydrogen-bond donor sites and modest lipophilicity (XLogP3-AA = -0.7) suggest a pharmacokinetic profile that may differ meaningfully from mono-hydroxy analogs in both oral absorption and metal-coordination stoichiometry [1].

1 Distinct 2(1H)-pyridinone scaffold for iron chelation geometry studies
2 Elevated H-bond donor count vs. mono-hydroxy analogs for permeability SAR
3 Candidate reference for cis-3,4-dihydrodiol microbial metabolite identification

3,4-Dihydroxy-5-methylpyridin-2(1H)-one: Differentiation from Deferiprone and Analogs


Generic interchange of 3,4-dihydroxy-5-methylpyridin-2(1H)-one with deferiprone or other 3-hydroxy-4(1H)-pyridinones is precluded by three critical structural divergences: (i) the 2(1H)-one ring topology alters the electronic distribution and metal-binding geometry relative to 4(1H)-one systems [1]; (ii) the presence of two ring-hydroxyl groups (positions 3 and 4) as opposed to a single 3-hydroxy group changes both the hydrogen-bond donor count (3 vs. 1) and the potential for bidentate vs. tridentate metal coordination [1][2]; and (iii) the C5-methyl substituent introduces steric and lipophilic modulation absent in the non-methylated 3,4-dihydroxy-2(1H)-pyridinone scaffold. These molecular-level differences translate into divergent computed logP values, solubility profiles, and iron(III) binding stoichiometries that cannot be compensated by simple dose adjustment of a comparator compound [1][2].

Topology 2(1H)-pyridinone ring alters metal-binding geometry vs. 4(1H)-one chelators; complex stoichiometry may differ
H-Bond / LogP Three H-bond donors and intermediate lipophilicity may shift absorption and distribution profiles relative to deferiprone-class compounds
Tautomer C5-methyl substituent biases tautomeric equilibrium, altering UV/NMR fingerprints vs. non-methylated analog

3,4-Dihydroxy-5-methylpyridin-2(1H)-one: Quantitative Differentiation Evidence


Lipophilicity & H-Bond Donor Profile vs. Deferiprone

Computed physicochemical descriptors reveal that 3,4-dihydroxy-5-methylpyridin-2(1H)-one possesses a distinct profile relative to both the clinical chelator deferiprone and the non-methylated 3,4-dihydroxy-2(1H)-pyridinone scaffold. The target compound exhibits an XLogP3-AA of -0.7, which is 1.1 log units lower than deferiprone (+0.4) but 0.4 log units higher than 3,4-dihydroxy-2(1H)-pyridinone (-1.1) [1][2][3]. Its hydrogen-bond donor count of 3 contrasts with 1 for deferiprone, predicting lower passive membrane permeability but potentially stronger or geometrically distinct metal-coordination interactions [1][2].

Lipophilicity & HBD
Data to verify
XLogP3-AA -0.7 (Δ-1.1 vs deferiprone +0.4); HBD 3 (Δ+2 vs deferiprone 1); TPSA 69.6 Ų
Computed profile supports distinct permeability and H-bond mapping for chelation studies
In silico only; experimental logP/logD and Caco-2 data unavailable
Physicochemical profiling Drug-likeness Hydroxypyridinone chelators

Fe(III) Binding Geometry: 2(1H)- vs. 4(1H)-Pyridinone

The 2(1H)-pyridinone ring system presents a fundamentally different metal-binding geometry compared to the 4(1H)-pyridinone system of deferiprone. In 3-hydroxy-4(1H)-pyridinones, the α-hydroxyketone chelating unit involves the 3-OH and the 4-keto oxygen forming a five-membered chelate ring with Fe(III). In 3,4-dihydroxy-2(1H)-pyridinones, the catechol-like 3,4-diol motif engages Fe(III) through the two adjacent hydroxyl oxygens or through the 3-OH/2-keto pair, yielding a different bite angle and potentially altered redox potential of the resulting iron complex [1]. While no head-to-head Fe(III) affinity data exist for the target compound, class-level evidence demonstrates that 1-hydroxy-2(1H)-pyridinone Fe(III) tris complexes exhibit distinct stability constants (log β3 ≈ 28–32) and dimerization behavior not observed with 4(1H)-pyridinone analogs [2].

Fe(III) Binding Geometry
Class-level
2(1H)-one: 3,4-diol or 3-OH/2-keto chelation, potential dinuclear species; 4(1H)-one: α-hydroxyketone, octahedral tris-chelate (log β3 ≈ 35.5). Class-level difference 3–7 log units.
Regioisomeric topology alters metal complex stability and redox behavior; direct substitution unsupported
No experimental log β3 for target compound; class inference from 1-hydroxy-2(1H)-pyridinone data
Iron chelation Coordination chemistry Metallo-drug design

Microbial Dihydrodiol Metabolite Reference Standard

In a study of dioxygenase-catalyzed oxidation of N-methyl-2-pyridone by recombinant Escherichia coli expressing naphthalene dioxygenase, the major product was the cis-5,6-dihydro-5,6-dihydroxy derivative, while a minor product was identified as the cis-3,4-dihydro-3,4-dihydroxy isomer (structural analog of the target compound differing only in the N-methyl vs. C5-methyl substitution) [1]. This demonstrates that the 3,4-dihydroxy-2(1H)-pyridinone motif is a genuine biotransformation outcome in microbial systems, establishing the target compound as a candidate reference standard for metabolite profiling in pyridine and pyridone biodegradation pathways.

Microbial Metabolite
Reported
Naphthalene dioxygenase produces cis-3,4-dihydrodiol isomer (~5–15% yield) from N-methyl-2-pyridone; N-methyl analog confirmed by HPLC/NMR
Validates 3,4-dihydrodiol motif as authentic biotransformation product; supports use as reference standard surrogate
Target compound not directly tested; extrapolated from N-methyl analog
Microbial metabolism Biotransformation Metabolite identification

C5-Methyl Effect on Tautomeric Equilibrium

3,4-Dihydroxy-2(1H)-pyridinones can exist in multiple tautomeric forms (2-hydroxypyridine ⇌ 2-pyridone; 3,4-diol ⇌ 3-hydroxy-4-keto), and the C5-methyl substituent in the target compound electronically and sterically biases this equilibrium compared to the non-methylated analog. The electron-donating methyl group at position 5 increases electron density on the ring, stabilizing the aromatic pyridin-2-one tautomer over the 2-hydroxypyridine form, and potentially favoring the 3,4-diol form over the 3-hydroxy-4-keto tautomer [1][2]. This tautomeric preference affects the compound's UV-Vis spectral fingerprint, NMR chemical shifts, and reactivity toward electrophilic substitution, providing a distinct analytical handle for identity confirmation in quality control workflows.

Tautomeric Shift
Class-level
C5-methyl stabilizes 2-pyridone/diol tautomers; estimated KT shift ~0.3–0.5 log units vs. non-methylated analog (Hammett σmeta -0.07)
Methyl group provides unique UV λmax and ¹H-NMR singlet for identity confirmation
Theoretical estimate; experimental tautomer ratios not determined
Tautomerism Spectroscopic characterization Structure elucidation

3,4-Dihydroxy-5-methylpyridin-2(1H)-one: High-Confidence Application Scenarios


Membrane Permeability SAR Tool Compound

With its computed XLogP3-AA of -0.7 and three hydrogen-bond donors, this compound occupies a distinct region of physicochemical space relative to mono-hydroxy 4-pyridinones (e.g., deferiprone, XLogP3-AA +0.4, HBD 1) [4][5]. Researchers developing predictive models for oral absorption of hydroxypyridinone chelators can use this compound as a calibration point to test the sensitivity of PAMPA or Caco-2 permeability assays to incremental increases in hydrogen-bond donor count and modest lipophilicity reductions.

Reference Standard for cis-3,4-Dihydrodiol Metabolite Identification

The demonstration that naphthalene dioxygenase produces cis-3,4-dihydrodiol regioisomers from N-methyl-2-pyridone [4] validates the use of 3,4-dihydroxy-5-methylpyridin-2(1H)-one as a structural surrogate reference standard. Environmental microbiology laboratories and pharmaceutical metabolite identification groups can employ this compound for HPLC retention time alignment, MS/MS fragmentation library building, and NMR spectral matching when analyzing dihydrodiol metabolites of alkylpyridines and alkylpyridones in biodegradation or drug metabolism studies.

2(1H)-Pyridinone Iron Chelation Scaffold with Altered Redox

Class-level evidence indicates that 2(1H)-pyridinone iron complexes exhibit distinct electrochemical behavior and dimerization propensity compared to 4(1H)-pyridinone complexes [4][5]. For medicinal chemistry groups seeking iron chelators with attenuated redox cycling (potentially reducing hydroxyl radical generation via Fenton chemistry), the 3,4-dihydroxy-2(1H)-pyridinone scaffold offers a starting point for systematic structure-activity relationship exploration, where the C5-methyl substituent provides a handle for further derivatization without altering the core chelating pharmacophore.

Impurity Marker for Pyridinone API Quality Control

The distinct 3,4-dihydroxy-2(1H)-one substitution pattern and C5-methyl group produce a unique chromatographic and spectroscopic signature (UV λmax, 1H-NMR methyl singlet) that differentiates this compound from related pyridinone impurities [4]. Quality control laboratories developing HPLC or UPLC impurity methods for pyridinone-containing drug substances can employ this compound as a system suitability marker or potential process-related impurity reference, leveraging its three hydrogen-bond donors for unique retention behavior on HILIC or reversed-phase columns.

Application
Selection Property
Validation Focus
Membrane permeability SAR probe
H-bond donor / lipophilicity mapping
PAMPA / Caco-2 assay calibration
cis-3,4-Dihydrodiol metabolite reference
Structural surrogate for regioisomer identification
LC-MS/MS retention & MS/MS library matching
Iron chelation scaffold with altered redox
2(1H)-pyridinone coordination geometry
Redox potential & iron mobilization kinetics
Impurity marker for pyridinone API QC
Unique chromatographic signature (C5-methyl)
HPLC/UPLC system suitability & peak purity
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